molecular formula C23H18N2O7S B4085409 N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide

N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide

Cat. No. B4085409
M. Wt: 466.5 g/mol
InChI Key: QJBONYGBCNPQEZ-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide, commonly known as HN-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HN-1 is a sulfonamide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of HN-1 is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. HN-1 has also been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
HN-1 has been found to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and cell cycle arrest. Additionally, HN-1 has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HN-1 in lab experiments is its potent anti-tumor activity against various cancer cell lines. Additionally, HN-1 has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. However, one of the limitations of using HN-1 in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.

Future Directions

There are several future directions for HN-1 research, including:
1. Further studies to elucidate the mechanism of action of HN-1 in cancer cells.
2. Exploration of the potential use of HN-1 in combination with other anti-cancer drugs.
3. Investigation of the potential use of HN-1 in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Development of more efficient and cost-effective synthesis methods for HN-1.
5. Exploration of the potential use of HN-1 as a diagnostic tool for cancer.
In conclusion, HN-1 is a promising chemical compound that has shown significant potential in scientific research, particularly in the treatment of cancer. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

HN-1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that HN-1 has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, HN-1 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7S/c1-32-22-11-8-16(13-19(22)25(28)29)33(30,31)24-15-7-10-20(26)18(12-15)23-17-5-3-2-4-14(17)6-9-21(23)27/h2-13,24,26-27H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBONYGBCNPQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide

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